molecular formula C13H12O B8698460 2-(Cyclopent-1-en-1-yl)benzofuran CAS No. 118959-02-7

2-(Cyclopent-1-en-1-yl)benzofuran

Cat. No.: B8698460
CAS No.: 118959-02-7
M. Wt: 184.23 g/mol
InChI Key: NQHKCIHIVKYRMZ-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)benzofuran is a bicyclic organic compound consisting of a benzofuran core (a fused benzene and furan ring) substituted with a cyclopentenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The cyclopentenyl moiety introduces ring strain and π-conjugation, which may influence reactivity and biological activity.

Properties

CAS No.

118959-02-7

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-1-benzofuran

InChI

InChI=1S/C13H12O/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2

InChI Key

NQHKCIHIVKYRMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde and cyclopentenone under basic conditions to form the benzofuran ring . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopent-1-en-1-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)benzofuran has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituents at the 2-, 3-, and 5-positions. Key analogs include:

Compound Name Substituents Key Features Reference
2-(Cyclopent-1-en-1-yl)furan Cyclopentenyl at furan 2-position Simpler furan core; ¹³C NMR data available (δ 75 MHz, CDCl₃)
2,3-Benzofuran No substituents Baseline benzofuran; lacks physical/chemical data (e.g., vapor pressure)
2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic acid Methylsulfanyl at 3-position, acetic acid at 2-position Antifungal/antibacterial activity; crystallizes via H-bonding
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid Cyclohexyl at 5-position, isopropylsulfanyl at 3-position Enhanced antimicrobial activity due to bulky substituents

Key Observations :

  • Unlike 2,3-benzofuran, which lacks robust environmental fate data, substituted derivatives often have well-characterized properties due to their pharmacological relevance .

Physicochemical Properties

Limited data exist for 2-(Cyclopent-1-en-1-yl)benzofuran, but comparisons can be drawn from analogs:

Property This compound 2,3-Benzofuran 2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic acid
Solubility Not reported Not available Moderate (polar solvents)
Vapor Pressure Not reported Data needed Low (due to H-bonding)
Crystal Packing Not characterized N/A Centrosymmetric dimers via O–H⋯O bonds

Implications :

  • The lack of measured properties for this compound highlights a research gap. Predictive models based on analogs suggest moderate solubility and low volatility due to the aromatic benzofuran core .

Spectroscopic Characteristics

  • ¹³C NMR : For 2-(Cyclopent-1-en-1-yl)furan (a simpler analog), key signals include cyclopentenyl carbons (δ 120–140 ppm) and furan ring carbons (δ 100–110 ppm) . The benzofuran core in this compound would likely show upfield shifts for aromatic carbons (δ 110–130 ppm).

Critical Analysis :

  • The cyclopentenyl group may confer unique pharmacokinetic properties, such as increased lipophilicity, compared to cyclohexyl or sulfanyl substituents. However, its strained ring could reduce metabolic stability .

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